2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine (PPP-PyP) is an organic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. It is an important intermediate for the synthesis of a variety of compounds, including those used in pharmaceuticals, agrochemicals, and biotechnology. PPP-PyP is a piperazine-based pyrimidine derivative, and its structure consists of a piperazine ring, a phenylpropyl group, and a pyrrolidin-1-yl group. Its unique structure makes it a valuable intermediate for the synthesis of a variety of compounds, and its potential applications in medicinal chemistry have been extensively studied.
Wirkmechanismus
Target of Action
The primary target of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound interacts with AChE by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound exhibits mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway . The increased acetylcholine levels can enhance cognition functions, as cholinergic neurotransmitters play an important role in learning and memory .
Result of Action
The molecular effect of the compound’s action is the inhibition of AChE, leading to increased levels of acetylcholine . On a cellular level, this can result in enhanced cholinergic transmission, potentially improving cognitive function .
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is an important intermediate for the synthesis of a variety of compounds, and its potential applications in medicinal chemistry have been extensively studied. The synthesis of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is relatively straightforward and cost-effective, and it can be synthesized via a number of methods, including the Biginelli reaction, the Beckmann rearrangement, and the Ugi reaction. Furthermore, 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has been found to possess a number of biochemical and physiological effects, and it has been found to possess a number of pharmacological activities. However, the exact mechanism of action of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is still not fully understood, and further research is needed to understand how it exerts its effects.
Zukünftige Richtungen
The potential applications of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine in medicinal chemistry have been extensively studied, but there is still much to be learned about its mechanism of action and its potential therapeutic applications. Future research should focus on understanding the exact mechanism of action of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine and its potential therapeutic applications. In particular, further research should focus on the effects of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine on the serotonin, dopamine, and norepinephrine receptors, as well as its effects on other receptors. Furthermore, further research should focus on the potential applications of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine in the treatment of neurological disorders, such as Alzheimer's and Parkinson's diseases. Finally, further research should focus on the potential applications of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine in the synthesis of compounds used in pharmaceuticals, agrochemicals, and biotechnology.
Synthesemethoden
2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine can be synthesized via a number of methods, including the Biginelli reaction, the Beckmann rearrangement, and the Ugi reaction. The Biginelli reaction involves the reaction of three different starting materials, including an aldehyde, an acid, and an ethyl acetoacetate, to form the desired 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine product. The Beckmann rearrangement involves the conversion of an oxime to an amide, and the Ugi reaction involves the condensation of four different starting materials to form a single product. All three of these methods are efficient and cost-effective, and they are widely used in the synthesis of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been used as an intermediate for the synthesis of a variety of compounds, including those used in pharmaceuticals, agrochemicals, and biotechnology. In particular, 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has been found to possess a number of biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's and Parkinson's diseases. Furthermore, 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has been found to possess a number of pharmacological activities, including analgesic, anti-convulsant, and anti-depressant activities.
Eigenschaften
IUPAC Name |
2-[4-(3-phenylpropyl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5/c1-2-7-19(8-3-1)9-6-12-24-15-17-26(18-16-24)21-22-11-10-20(23-21)25-13-4-5-14-25/h1-3,7-8,10-11H,4-6,9,12-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUNXYFILKDHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.